4-(3-Phenoxypropyl)morpholine - 100618-57-3

4-(3-Phenoxypropyl)morpholine

Catalog Number: EVT-3334241
CAS Number: 100618-57-3
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of morpholine: The starting material, morpholine, reacts with a suitable alkylating agent, typically 3-phenoxypropyl bromide, in the presence of a base like potassium carbonate (K2CO3) and a solvent like acetonitrile. This reaction forms the 4-(3-phenoxypropyl)morpholine backbone. [, ]
  • Further modifications: Depending on the desired final compound, additional reactions can be performed, such as:
    • Esterification: The hydroxyl group of the phenoxypropyl chain can react with an acyl chloride to form esters. []
    • Ether formation: The hydroxyl group can react with an alkyl halide to form ethers. []
    • Carbamate formation: The hydroxyl group can react with an isocyanate to form carbamate derivatives. []
Mechanism of Action
  • Cholinesterase inhibition: These compounds may bind to the active site of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), inhibiting their activity. This inhibition enhances cholinergic neurotransmission, potentially beneficial for treating neurodegenerative diseases like Alzheimer's disease. []
Physical and Chemical Properties Analysis
  • Solubility: These compounds are generally soluble in organic solvents, such as ethanol, methanol, and dimethyl sulfoxide. []
Applications
  • Medicinal Chemistry:

    • Analgesic activity: Some derivatives exhibit significant analgesic properties, potentially due to their interaction with opioid receptors. []
    • Anti-obesity and anti-diabetic agents: These compounds have shown promising results as selective β3-adrenergic receptor agonists, potentially useful in treating obesity and diabetes. [, ]
    • Platelet antiaggregating activity: Certain derivatives have shown potent antiplatelet aggregation properties, suggesting potential applications in preventing cardiovascular diseases. []
  • Materials Science:

    • Electrolyte Additives: Morpholine derivatives can function as electrolyte additives in lithium-ion batteries. []

4-Methyl-1-(3-phenoxypropyl)pyridinium bromide

Compound Description: This compound is a pyridinium bromide salt synthesized from 4-(3-phenoxypropyl)morpholine. [] Its crystal structure has been studied, revealing the influence of C–H⋯Br− interactions on NMR signals. []

Relevance: This compound shares the core 3-phenoxypropyl moiety with 4-(3-phenoxypropyl)morpholine, with the key difference being the replacement of the morpholine ring with a pyridinium bromide salt. []

1-(3-Phenoxypropyl)piperidine-4-one

Compound Description: Initially reported to form hyperbranched polymers, this compound can also undergo self-polycondensation to create linear polymers by adjusting the acidity of the reaction media. []

Relevance: This compound shares the 3-phenoxypropyl structural feature with 4-(3-phenoxypropyl)morpholine but incorporates a piperidine-4-one ring instead of the morpholine ring. []

4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine (B.D.H.200)

Compound Description: This norpethidine derivative exhibits potent analgesic activity, surpassing pethidine and morphine in potency when administered subcutaneously in mice. [] It also possesses a favorable therapeutic index and reduced constipating effects compared to pethidine. []

Methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate (Compound 1)

Compound Description: This compound demonstrates selective beta3-adrenergic agonist activity in brown adipose tissue, promoting thermogenesis in rats. [] In vivo, it primarily acts through its corresponding acid form. [, ] Studies in rats show that it effectively stimulates the beta3-adrenergic receptor in brown adipose tissue at doses lower than those required to affect beta1 and beta2 adrenergic receptors in other tissues. [] This selectivity suggests potential for treating obesity in humans. []

(S)-4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]-N-(2- methoxyethyl)phenoxyacetamide [S-27, ICI D7114]

Compound Description: This amide derivative, derived from Compound 1, acts as a selective beta3-adrenergic agonist in brown adipose tissue. [] Exhibiting resistance to gut hydrolysis, it holds promise for sustained-release formulations and has demonstrated slimming effects in dogs. []

Compound Description: This compound is a selective beta3-adrenergic receptor agonist exhibiting anti-diabetic properties. [] While its anti-obesity effect is less pronounced, it significantly reduces blood glucose and serum insulin levels in KK-Ay mice, a model for obesity and non-insulin-dependent diabetes mellitus. []

1,4,7,10-Tetrakis((S)-2-hydroxy-3-phenoxypropyl)-1,4,7,10-tetraazacyclododecane ((S)-thphpc12)

Compound Description: Synthesized from cyclen and (2S)-(+)-3-phenoxy-1,2-epoxypropane, this pendant donor macrocyclic ligand can act as a molecular receptor due to the empty cavity formed upon complexation with metals like cadmium(II). [] This cavity enables the inclusion of guest molecules, such as p-toluenesulfonate or p-nitrophenolate anions. []

Relevance: This compound features four 2-hydroxy-3-phenoxypropyl units incorporated into its macrocyclic structure. [] While it lacks the morpholine ring found in 4-(3-phenoxypropyl)morpholine, the presence of multiple 2-hydroxy-3-phenoxypropyl groups highlights a significant structural connection. []

Properties

CAS Number

100618-57-3

Product Name

4-(3-Phenoxypropyl)morpholine

IUPAC Name

4-(3-phenoxypropyl)morpholine

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-2-5-13(6-3-1)16-10-4-7-14-8-11-15-12-9-14/h1-3,5-6H,4,7-12H2

InChI Key

XXPALPCSRNTJKT-UHFFFAOYSA-N

SMILES

C1COCCN1CCCOC2=CC=CC=C2

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.